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Compound of Interest

1-Nitro-2-
Compound Name:

(trifluoromethoxy)benzene

Cat. No.: B128801

This technical guide provides a comprehensive overview of the molecular structure, weight,
and other key physicochemical properties of 1-Nitro-2-(trifluoromethoxy)benzene, a
significant compound in chemical research and development. The information is tailored for
researchers, scientists, and professionals in drug development, presenting quantitative data in
a structured format and outlining general experimental approaches based on related isomers.

Core Molecular Properties

1-Nitro-2-(trifluoromethoxy)benzene, also known as o-nitrotrifluoromethoxybenzene, is an
aromatic compound with the chemical formula C7H4FsNOs.[1][2][3] It possesses a molecular
weight of 207.11 g/mol .[1][2][3] The compound is uniquely identified by its CAS number: 1644-
88-8.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for 1-Nitro-2-
(trifluoromethoxy)benzene.
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Property Value Source(s)
Molecular Formula C7HaFsNO3 [1112][3]
Molecular Weight 207.11 g/mol [11[2][3]
CAS Number 1644-88-8 [11[2][3]
Topological Polar Surface Area
52.37 A2 [1]

(TPSA)
LogP (octanol-water partition

o 2.4934 [1]
coefficient)
Hydrogen Bond Acceptors 3 [1]
Hydrogen Bond Donors 0 [1]
Rotatable Bonds 2 [1]

Molecular Structure

The molecular structure of 1-Nitro-2-(trifluoromethoxy)benzene consists of a benzene ring
substituted with a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) at adjacent positions
(ortho substitution).

Caption: Molecular structure of 1-Nitro-2-(trifluoromethoxy)benzene.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-Nitro-2-
(trifluoromethoxy)benzene are not extensively documented in publicly available literature.
However, general methodologies for the synthesis of related isomers, such as 1-nitro-3-
(trifluoromethoxy)benzene, can provide insight into potential synthetic routes.

A common approach for the synthesis of nitro-trifluoromethoxy-benzene compounds is the
direct nitration of trifluoromethoxybenzene using a mixture of nitric acid and sulfuric acid.[2] The
position of the nitro group is directed by the trifluoromethoxy group. Another potential route
involves the conversion of a hydroxyl group to a trifluoromethoxy group, for example, by
starting with the corresponding nitrophenol.[2]
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For structural characterization, a combination of spectroscopic techniques would be employed.
These include:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H, 13C, and *°F NMR would be
essential for elucidating the molecular structure. The chemical shifts and coupling constants
of the aromatic protons in *H NMR would confirm the ortho-substitution pattern. 13C NMR
would provide information on the carbon skeleton, and *°F NMR would confirm the presence
of the trifluoromethoxy group.

« Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic
vibrational frequencies of the functional groups. For aromatic nitro compounds, asymmetric
and symmetric stretching vibrations of the N-O bond are typically observed in the ranges of
1550-1475 cm~t and 1360-1290 cm™1, respectively. The C-F stretching modes of the CF3
group are expected in the 1100-1300 cm~1 region.[2]

e Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight and fragmentation pattern of the compound, further confirming its identity.

It is important to note that the specific reaction conditions and spectral data would need to be
determined empirically for 1-Nitro-2-(trifluoromethoxy)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b128801#1-nitro-2-trifluoromethoxy-benzene-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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